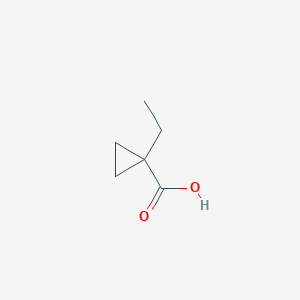

1-Ethylcyclopropane-1-carboxylic acid

Description

Significance of Cyclopropane (B1198618) Scaffolds in Organic and Medicinal Chemistry

The cyclopropane ring is a highly valuable scaffold in both organic and medicinal chemistry due to its inherent ring strain and unique electronic properties. nbinno.comresearchgate.net The ‘bent’ bonds of the cyclopropane ring possess a higher degree of p-character, which can influence a molecule's interactions with biological targets. nbinno.com This rigid, three-dimensional structure allows for precise control over the spatial arrangement of functional groups, a critical factor in designing molecules with high potency and selectivity for specific biological targets like enzymes or receptors. nbinno.comnih.gov

In medicinal chemistry, the incorporation of a cyclopropane motif can lead to several advantageous properties. These include enhanced metabolic stability, as the ring is often more resistant to enzymatic degradation compared to linear aliphatic chains. nbinno.combohrium.com This can result in a longer half-life for drug candidates. Furthermore, the conformational rigidity of the cyclopropane ring can improve target binding potency, reduce off-target effects, and in some cases, increase permeability across biological membranes such as the blood-brain barrier. researchgate.netbohrium.com The cyclopropyl (B3062369) group is often utilized as a bioisosteric replacement for other groups, like alkenes, to fine-tune the properties of a molecule. scientificupdate.com

Historical Context of Cyclopropane Carboxylic Acid Derivatives in Scientific Inquiry

The study of cyclopropane derivatives has a rich history, with these compounds being recognized for a wide array of biological activities. unl.pt Both natural and synthetic cyclopropanes have been investigated for their potential as enzyme inhibitors, insecticides, and antimicrobial agents. unl.pt Simple derivatives such as 1-aminocyclopropane-1-carboxylic acid (ACC) have been pivotal in understanding biological processes, for instance, ACC is a key precursor in the biosynthesis of ethylene (B1197577), a plant hormone that regulates growth and development. unl.ptffhdj.com The unique conformational constraints imposed by the cyclopropane ring have also made these derivatives valuable tools in neurochemical studies and in the design of conformationally restricted peptides. unl.pt The development of new synthetic methodologies to create functionalized cyclopropanes continues to be an active area of research, driven by the diverse applications of these compounds. semanticscholar.orgnih.gov

Overview of 1-Ethylcyclopropane-1-carboxylic acid within the Broader Class of Cyclopropane Carboxylic Acids

This compound is a specific derivative within the larger family of cyclopropane carboxylic acids. It is characterized by an ethyl group and a carboxylic acid group attached to the same carbon atom of the cyclopropane ring. This substitution pattern distinguishes it from other isomers and derivatives, such as those where the substituents are on different carbon atoms.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 150864-95-2 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

Data sourced from multiple chemical databases. chem-space.comnih.govkeyorganics.net

The presence of both the rigid cyclopropane scaffold and the functional carboxylic acid group makes this compound a valuable building block in organic synthesis. It can be used to introduce the 1-ethylcyclopropyl moiety into larger, more complex molecules, potentially imparting the beneficial properties associated with the cyclopropane ring. Research has shown its utility in the synthesis of more complex derivatives, for example, in the preparation of inhibitors for biological targets like receptor-interacting serine/threonine-protein kinase 1 (RIP1). googleapis.comgoogle.comjustia.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZHVHBTFKOUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620839 | |

| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150864-95-2 | |

| Record name | 1-Ethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethylcyclopropane 1 Carboxylic Acid

Established Synthetic Routes to 1-Ethylcyclopropane-1-carboxylic acid

Traditional methods for constructing the cyclopropane (B1198618) ring often involve intramolecular cyclization or cycloaddition reactions. These foundational routes provide access to the core structure, which can then be elaborated to the target molecule.

The synthesis of cyclopropanecarboxylic acids can be achieved through various established cyclopropanation reactions. A classic and direct approach involves the intramolecular cyclization of a linear precursor. For instance, the synthesis of the parent cyclopropanecarboxylic acid can be accomplished by treating γ-chlorobutyronitrile with a strong base like sodium hydroxide. youtube.comorgsyn.org This process involves an initial deprotonation alpha to the nitrile, followed by an intramolecular SN2 reaction that forms the three-membered ring. The nitrile group is subsequently hydrolyzed under the reaction conditions to yield the carboxylic acid. youtube.comorgsyn.org

Another widely used method is the reaction of an activated olefin with a suitable carbene or carbenoid source. A common strategy involves the use of a malonic ester derivative. The reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base can produce diethyl cyclopropane-1,1-dicarboxylate. orgsyn.org Subsequent hydrolysis and decarboxylation can yield cyclopropanecarboxylic acid. youtube.com To achieve the 1-ethyl substitution pattern, one could envision starting with a diethyl ethylmalonate and reacting it with 1,2-dibromoethane.

A more direct approach to cyclopropanation on unmasked α,β-unsaturated carboxylic acids has been developed using a samarium-promoted reaction. organic-chemistry.org This method utilizes samarium metal and iodoform (B1672029) (CHI₃) to generate a samarium carbenoid, which then reacts with substrates like cinnamic acid derivatives to form the corresponding cyclopropanecarboxylic acids stereospecifically. organic-chemistry.org This avoids the need for protection and deprotection steps often required for the carboxyl group. organic-chemistry.org

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing related chiral cyclopropane structures. The development of methods to control the stereochemistry during ring formation is a key focus in modern organic synthesis. researchgate.net

Stereoselective cyclopropanation can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral substrates. doi.org For example, the cyclopropanation of chiral cyclobutyl dehydro amino acids using diazomethane (B1218177) has been shown to be highly stereoselective. doi.org The existing stereocenter on the cyclobutyl ring directs the approach of the reagent, leading to a single diastereomer of the product. doi.org

In the context of catalytic methods, transition-metal catalyzed decomposition of diazo compounds is a powerful tool for stereoselective cyclopropanation. researchgate.net Chiral rhodium and copper complexes are widely used to induce enantioselectivity in the reaction of diazoesters with alkenes. nih.gov Similarly, phase-transfer-catalyzed cyclization of optically active malonic acid allylic ester amides can yield bicyclic cyclopropane derivatives, where the resulting diastereomers can sometimes be separated by chromatography. researchgate.net These methodologies highlight the potential for creating specific isomers of more complex cyclopropane carboxylic acids.

Advanced Catalytic Systems in the Synthesis of Cyclopropane Carboxylic Acids

Modern synthetic chemistry has seen the advent of powerful catalytic systems that offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Rhodium(II) complexes are exceptionally effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govorganic-chemistry.org The general mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes a cycloaddition with an alkene. These reactions are often highly stereoselective. nih.gov

The choice of the carboxylate ligands on the dirhodium(II) catalyst can significantly influence the reaction's outcome, including diastereoselectivity. organic-chemistry.org For instance, rhodium-catalyzed reactions of aryldiazoacetates with electron-deficient alkenes can produce highly substituted cyclopropanes with excellent enantioselectivity (up to 98% ee) when using catalysts derived from adamantylglycine. nih.gov Furthermore, rhodium catalysts have been successfully employed for the enantioselective synthesis of mono-halomethyl-cyclopropanes. rsc.org Rhodium(I) catalysis has also been explored for the asymmetric ring-opening of vinyl cyclopropanes with boronic acids, showcasing the versatility of rhodium in cyclopropane chemistry. acs.org

Table 1: Examples of Rhodium-Catalyzed Cyclopropanation Reactions

| Catalyst | Diazo Compound | Alkene | Selectivity | Yield | Reference |

| Rh₂(S-TCPTAD)₄ | tert-Butyl phenyldiazoacetate | Ethyl acrylate | 91% ee | 78% | nih.gov |

| Rh₂(S-BTPCP)₄ | Ethyl diazoacetate | Styrene derivatives | up to >20:1 dr, 98% ee | up to 99% | rsc.org |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Vinyl cyclopropane (substrate) | Aryl boronic acid | 99:1 r.r., 88-96% ee | - | acs.org |

ee = enantiomeric excess; dr = diastereomeric ratio; r.r. = regiomeric ratio

Beyond rhodium, significant research has focused on developing new catalytic systems for cyclopropane synthesis. A notable advancement is the use of photoredox catalysis. nih.govbris.ac.uk A method has been developed for a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk This process uses a readily available organic photocatalyst and visible light to convert a broad range of carboxylic acids into structurally diverse cyclopropanes by reacting them with chloroalkyl alkenes. nih.govbris.ac.uk This approach is valued for its mild conditions and high functional group tolerance. nih.gov

Copper-based catalytic systems have also been elaborated. An efficient system comprising a Cu(I) salt, an amine, and DMSO as a co-ligand/solvent enables the synthesis of cyclopropane carboxylic acid derivatives under mild conditions with high yields. ffhdj.com Other novel approaches include a transition-metal-free deborylative cyclization of geminal bis(boronates) to provide cyclopropylboronates with high diastereoselectivity. organic-chemistry.org The development of these varied catalytic systems provides chemists with a broader toolkit for accessing complex cyclopropane structures with high precision and efficiency. organic-chemistry.orgffhdj.com

Functional Group Interconversions and Derivatization of this compound

The carboxylic acid functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. Standard organic transformations can be applied to interconvert this functional group. vanderbilt.educompoundchem.com

The carboxylic acid can be readily converted into an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. The formation of an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly reactive intermediate that can be used to synthesize not only esters but also amides (by reaction with amines) and other acid derivatives. vanderbilt.edu

Reduction of the carboxylic acid group can also be performed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 1-(hydroxymethyl)-1-ethylcyclopropane. Another important transformation is the Arndt-Eistert reaction, which allows for a one-carbon homologation of the carboxylic acid, converting it into a derivative with an extended carbon chain. vanderbilt.edu Furthermore, the carboxylate, formed by deprotonation of the acid, can be used in nucleophilic substitution reactions. For example, esters of cyclopropane carboxylic acid can be hydrolyzed back to the parent carboxylic acid using a base like sodium or potassium hydroxide. google.com These fundamental transformations enable the incorporation of the 1-ethylcyclopropane motif into more complex molecular architectures.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

The intended article was to focus on the "," with specific sections on its oxidation, reduction, and nucleophilic substitution reactions, as well as the scalability and industrial relevance of its production. However, searches for this specific compound did not yield the necessary detailed research findings.

Information is available for structurally related compounds, such as cyclopropane-1,1-dicarboxylic acid, 2-ethylcyclopropane-1-carboxylic acid, and the parent cyclopropanecarboxylic acid. This body of research provides insights into general synthetic routes to cyclopropane rings and the typical reactions of the carboxylic acid functional group. For instance, the synthesis of cyclopropane rings can often be achieved through the reaction of an alkene with a carbene or by intramolecular cyclization of a halo-ester. The carboxylic acid moiety is known to undergo reduction to the corresponding alcohol, typically using strong reducing agents like lithium aluminum hydride, and can be converted to various derivatives via nucleophilic acyl substitution.

However, the reactivity of the cyclopropane ring itself, particularly in this compound, is highly dependent on the specific substitution pattern. The presence of the ethyl and carboxylic acid groups on the same carbon atom (a quaternary, geminal substitution) would significantly influence the ring's electronic properties and steric accessibility, making direct extrapolation from other, differently substituted cyclopropanes scientifically unsound. For example, nucleophilic substitution reactions on the cyclopropane ring are generally challenging and often require activation by electron-withdrawing groups. The specific influence of the 1-ethyl and 1-carboxy substituents on such reactions has not been documented.

Similarly, while general principles of scaling chemical syntheses exist, the lack of established and optimized laboratory-scale synthetic methods for this compound makes any discussion of its industrial relevance and scalability purely speculative. Industrial production viability depends on factors such as the cost and availability of starting materials, reaction yields, purification challenges, and the existence of a market for the compound, none of which are documented in the available literature for this specific molecule.

Without dedicated studies on this compound, any attempt to detail its specific oxidation and reduction products, analyze reaction pathways, or discuss nucleophilic attacks on its cyclopropane ring would be unsubstantiated. Therefore, to maintain scientific accuracy and adhere to the strict requirements of the user's request, the generation of the article is not possible.

Mechanistic Investigations of Biological Interactions Involving 1 Ethylcyclopropane 1 Carboxylic Acid and Its Analogs

Role of Cyclopropane (B1198618) Carboxylic Acids as Biosynthesis Precursors and Regulators

The biosynthesis of ethylene (B1197577), a critical plant hormone, is tightly regulated, with the cyclopropane analog 1-aminocyclopropane-1-carboxylic acid (ACC) playing a central role as the direct precursor. nih.govnih.gov The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS). frontiersin.orgnih.gov This step is generally considered the rate-limiting step in ethylene production. nih.govmdpi.com The ACC generated is then oxidized by ACC oxidase (ACO) to form ethylene. frontiersin.orgnih.gov

The availability of ACC is a key point of modulation for ethylene biosynthesis. Plants control ethylene levels by regulating the expression and stability of ACS proteins. nih.govfrontiersin.org Furthermore, the pool of available ACC can be controlled through conjugation. frontiersin.orgfrontiersin.org ACC can be conjugated with other molecules to form compounds like 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). frontiersin.orgfrontiersin.org These conjugated forms cannot be converted to ethylene, effectively sequestering the precursor and downregulating ethylene production. frontiersin.org However, there is evidence that some conjugates, such as MACC, can be hydrolyzed back to ACC, allowing for the release of the precursor when needed. nih.gov

The central role of ACC as a precursor means that the application of exogenous ACC or its analogs can directly modulate ethylene production, a technique widely used in research to study ethylene-dependent processes. frontiersin.org

Given their pivotal roles, both ACC synthase (ACS) and ACC oxidase (ACO) are prime targets for inhibition to control ethylene biosynthesis. ffhdj.com Various cyclopropane carboxylic acids and their analogs have been identified as effective inhibitors of these enzymes.

ACC Synthase (ACS) Inhibition: ACS is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov Its activity can be competitively inhibited by compounds that mimic its substrate, SAM. wikipedia.org Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are well-known inhibitors that interfere with the PLP cofactor, thereby blocking ACS activity. nih.govwikipedia.org More recently, chemical screenings have identified novel, non-related compounds, such as synthetic quinazolinones, that act as uncompetitive inhibitors of ACS. nih.gov

ACC Oxidase (ACO) Inhibition: ACO activity can also be blocked by structural analogs of its substrate, ACC. Compounds such as cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have demonstrated an inhibitory effect on ethylene production by targeting ACO. ffhdj.comresearchgate.net These molecules act as competitive inhibitors, binding to the active site of ACO but not undergoing the oxidative conversion to ethylene, thus preventing the processing of endogenous ACC. nih.gov

In silico docking studies have been employed to understand the binding of various cyclopropane derivatives to the active site of ACO. These studies help in the rational design of new, more effective inhibitors by predicting the binding affinity and interactions with key residues in the enzyme's active site. ffhdj.com For example, studies on (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid showed a high affinity for the ACO2 enzyme from Arabidopsis thaliana, suggesting its potential as a potent inhibitor. ffhdj.com

Receptor Binding and Signaling Mechanisms of Cyclopropane Carboxylic Acids

While the primary role of 1-aminocyclopropane-1-carboxylic acid (ACC) is as an ethylene precursor, a growing body of evidence indicates that ACC itself can function as a signaling molecule, independent of its conversion to ethylene. frontiersin.orgnih.govfrontiersin.org This suggests that cells possess mechanisms to perceive ACC or its derivatives and initiate a response.

Research has shown that certain plant responses to ACC are not replicated by applying ethylene directly and are not blocked by inhibitors of ethylene perception, such as 1-methylcyclopropene (B38975) (1-MCP). nih.govnih.gov This divergence strongly implies an ethylene-independent signaling pathway for ACC. For example, in the regulation of cell wall function, the phenotype of certain mutants can be reversed by inhibitors of ACC biosynthesis but not by inhibitors of ethylene signaling. nih.govnih.gov This points to ACC, not ethylene, being the active signaling molecule in this specific context. nih.gov

In animals, ACC has been identified as a potent and selective ligand for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex in the brain. nih.gov It competitively inhibits glycine binding and acts as a partial agonist at this site, demonstrating that a cyclopropane carboxylic acid can directly bind to and modulate a receptor. nih.govwikipedia.org

While a specific, dedicated ACC receptor in plants has not yet been definitively identified, the evidence for an ethylene-independent signaling role is compelling. nih.gov It has been proposed that ACC may interact with receptors like the leucine-rich repeat receptor-like kinases (LRR-RLKs) FEI1 and FEI2, which are involved in cellulose (B213188) biosynthesis and cell wall integrity. nih.gov Furthermore, ACC has been shown to activate ion currents through glutamate (B1630785) receptor-like (GLR) channels in plant cells. wikipedia.org These findings suggest that the signaling mechanism of cyclopropane carboxylic acids like ACC may involve direct interaction with various receptor-like kinases or ion channels to trigger downstream cellular responses.

Ligand-Receptor Interactions in Mammalian Systems (e.g., NMDA Receptors with 1-Aminocyclopropane-1-carboxylic Acid)

Cyclopropane-containing amino acids, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), have been identified as potent and selective ligands for the glycine modulatory site associated with the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system. unl.pt The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process in learning and memory. elifesciences.org The activity of the NMDA receptor is co-agonistically regulated by glutamate and glycine (or D-serine).

Research into the functional activity of ACC at this receptor complex reveals a nuanced interaction profile. In studies using rat hippocampal synaptosomes, ACC was shown to potentiate the effect of NMDA on tritium (B154650) overflow, acting as a partial agonist at the glycine site. nih.gov Compared to the full agonist glycine, ACC demonstrated a significantly lower maximal effect but a higher potency. nih.gov Specifically, ACC's maximal potentiation of the NMDA effect was approximately 40% of that achieved by glycine. nih.gov

Interestingly, the partial agonism of ACC leads to a functional antagonism in the presence of high concentrations of the full agonist, glycine. When co-applied, ACC can reduce the potentiation of NMDA-evoked neurotransmitter release by glycine, effectively acting as an antagonist under these conditions. nih.gov Other studies involving the synthesis and testing of various ACC derivatives found that while many were inactive, some showed a shallow displacement of [3H]-glycine binding, indicating a complex structure-activity relationship for affinity to the NMDA receptor site. nih.gov

Table 1: Comparative Activity of Glycine and ACC at the NMDA Receptor Glycine Site

| Compound | Activity Profile | EC₅₀ (Potency) | Eₘₐₓ (Maximal Effect) | Reference |

|---|---|---|---|---|

| Glycine | Full Agonist | 1.82 ± 0.04 µM | 84 ± 11% | nih.gov |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Partial Agonist | 43 ± 6 nM | 40 ± 9% | nih.gov |

Plant Hormone Signaling Pathways Influenced by Cyclopropane Derivatives

In the domain of phytobiology, the cyclopropane derivative 1-aminocyclopropane-1-carboxylic acid (ACC) plays a central and indispensable role in hormone signaling. unl.pt ACC is the immediate biosynthetic precursor to ethylene, a gaseous phytohormone that regulates a vast array of developmental processes throughout the life cycle of a plant. unl.pt The synthesis of ACC from (S)-adenosylmethionine is a critical regulatory step, catalyzed by the enzyme ACC synthase. unl.pt

The subsequent conversion of ACC to ethylene initiates signaling cascades that influence germination, cell expansion, organ senescence, fruit ripening, and responses to both biotic and abiotic stress. unl.ptmdpi.com The integration of ethylene signaling with other hormonal pathways, such as those for auxin and gibberellins, is essential for coordinated plant growth and development. nih.govnih.gov For instance, the regulation of ACC biosynthesis and the resulting ethylene production are key factors in processes like apical hook formation in seedlings and the shedding of leaves and flowers. The study of ACC and its analogs, therefore, provides a direct window into the mechanistic control of plant growth and hormonal cross-talk. unl.pt

Antimicrobial and Bioactive Potential of Cyclopropane Carboxylic Acid Derivatives

Inhibition of Essential Bacterial Pathways (e.g., Cysteine Biosynthesis via O-Acetylserine Sulfhydrylase by 2-Phenylcyclopropane Carboxylic Acids)

Cyclopropane carboxylic acid derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents. A key strategy involves targeting essential bacterial metabolic pathways that are absent in mammals, thereby minimizing potential host toxicity. acs.orgnih.govtandfonline.com One such target is the enzyme O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in the biosynthesis of L-cysteine. acs.orgnih.gov Cysteine is a crucial amino acid for bacterial fitness, virulence, and survival in hostile environments. tandfonline.com

Researchers have rationally designed and synthesized a series of 2-phenylcyclopropane carboxylic acids that act as potent inhibitors of OASS isoforms (OASS-A and OASS-B) in pathogenic bacteria such as Salmonella enterica serovar Typhimurium. acs.orgtandfonline.com These compounds have demonstrated high binding affinity, with dissociation constants in the nanomolar range. acs.orgmdpi.com The efficacy of these inhibitors has led to investigations into their use as antibacterial adjuvants—compounds that enhance the activity of conventional antibiotics. mdpi.comacs.org Studies have shown that OASS inhibitors with a cyclopropane-carboxylic acid scaffold can act synergistically with antibiotics like colistin (B93849) against critical Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae, offering a potential strategy to combat antibiotic resistance. mdpi.com

Table 2: Inhibitory Activity of Selected 2-Phenylcyclopropane Carboxylic Acid Derivatives against S. Typhimurium OASS Isoforms

| Compound Derivative | Dissociation Constant (Kd) for StOASS-A (nM) | Dissociation Constant (Kd) for StOASS-B (nM) | Reference |

|---|---|---|---|

| Derivative 1 | Data Not Specified | Data Not Specified | acs.orgtandfonline.com |

| Derivative 2 | Data Not Specified | Data Not Specified | acs.orgtandfonline.com |

| Derivative 3 | Data Not Specified | Data Not Specified | acs.orgtandfonline.com |

Note: Specific Kd values for individual derivatives are found within the primary literature and demonstrate nanomolar affinity. The table structure is representative of the data available.

Structure-Activity Relationships in Bioactive Cyclopropane Scaffolds

The development of bioactive cyclopropane scaffolds is heavily dependent on understanding their structure-activity relationships (SAR). The rigid, three-dimensional nature of the cyclopropane ring makes it a valuable component for creating conformationally restricted analogs of endogenous ligands or enzyme substrates, which can lead to enhanced potency and selectivity. researchgate.net

In the context of the 2-phenylcyclopropane carboxylic acid inhibitors of OASS, SAR studies have been crucial for optimizing their activity. Research has shown that the trans configuration between the phenyl ring and the carboxylic acid moiety on the cyclopropane ring is advantageous for inhibitory action. acs.org Medicinal chemistry campaigns have focused on rationally modifying the lead compounds to improve properties such as permeability through bacterial cell membranes, a critical factor for efficacy against Gram-negative bacteria. tandfonline.com These modifications involve adding or altering substituents on the phenyl ring or other parts of the molecule. The goal is to maintain the high-affinity binding to the OASS active site while enhancing the compound's ability to reach its target within the bacterial cell. tandfonline.comupi.edu This iterative process of synthesis and biological testing refines the SAR, guiding the design of more effective antibacterial agents. tandfonline.com The creation of diverse libraries of chiral cyclopropane scaffolds is a key strategy for exploring these relationships and discovering novel bioactive molecules for various therapeutic applications. nih.gov

Advanced Computational and Spectroscopic Characterization of 1 Ethylcyclopropane 1 Carboxylic Acid and Derivatives

Computational Chemistry Approaches for Molecular Structure and Reactivity

Computational chemistry provides powerful tools for investigating the properties of molecules like 1-ethylcyclopropane-1-carboxylic acid at an atomic level. These methods allow for the exploration of molecular structures, energies, and interactions that are often difficult to study through experimental means alone.

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangements, or conformations, of a molecule. For this compound, these calculations can elucidate the preferred orientations of the ethyl and carboxylic acid groups relative to the cyclopropane (B1198618) ring. Methods like Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface of the molecule by systematically rotating its flexible bonds. acs.orgresearchgate.net

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule and its interactions with its environment over time. escholarship.orgfrontiersin.org For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, usually water, to mimic its behavior in a biological or chemical system. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can reveal how the molecule interacts with solvent molecules, how it changes its conformation, and how it might interact with other solutes or biological macromolecules. scienceopen.com

These simulations are crucial for understanding the dynamic nature of the molecule, which static quantum calculations cannot fully capture. nih.gov Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures structural stability, and the Radius of Gyration (Rg), which indicates the compactness of the molecule-ligand complex over the simulation period. nih.govresearchgate.net Such simulations provide a bridge between the theoretical structure of a molecule and its real-world behavior in solution. mdpi.com

In Silico Modeling for Biological Activity Prediction and Drug Design

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and guide the design of new drugs. These methods are essential for efficiently screening large numbers of compounds and optimizing their properties before undertaking expensive and time-consuming laboratory synthesis and testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ffhdj.com This technique is critical for understanding how derivatives of cyclopropane carboxylic acid might inhibit enzymes. For example, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene (B1197577), are studied as inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2). ffhdj.com

Docking studies place potential inhibitors into the active site of the ACO2 enzyme to calculate a binding affinity or score, which estimates the strength of the interaction. ffhdj.com A lower binding energy generally indicates a more stable and potent inhibitor. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. japer.innih.govnih.gov This information is vital for explaining the inhibitory mechanism and for designing more effective inhibitors. ffhdj.com

Table 1: Example Molecular Docking Results for Cyclopropane Carboxylic Acid Derivatives with ACO2 Enzyme Note: This table is illustrative, based on findings for similar compounds. Binding energies are hypothetical.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| This compound | -6.8 | TYR155, ARG120, VAL349 |

| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | -7.5 | TYR385, TRP387, LEU117 |

| 1-aminocyclopropane-1-carboxylic acid (ACC) | -9.98 | TYR155, ARG120, LEU352 |

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.orgnih.gov For cyclopropane carboxylic acid derivatives, a virtual screening campaign could be initiated to find new potential enzyme inhibitors. nih.gov This process involves docking millions of compounds into the target's active site and ranking them based on their predicted binding affinity. biorxiv.org

Once initial "hits" are identified, the process of lead optimization begins. upmbiomedicals.com This phase involves making iterative chemical modifications to the hit compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. frontiersin.orgnih.gov Computational tools are used to predict how changes to the cyclopropane scaffold—for instance, adding or modifying substituents on the ring or carboxylic acid group—will affect its binding to the target enzyme. frontiersin.org This structure-based design approach accelerates the development of potent and specific drug candidates. nih.gov

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for determining the precise structure of newly synthesized compounds and for analyzing their interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. acs.org ¹H NMR provides information about the chemical environment of hydrogen atoms. For cyclopropane derivatives, the protons on the three-membered ring typically appear at a characteristic upfield chemical shift (around 0.2-1.5 ppm) due to the ring's magnetic anisotropy. tandfonline.comdocbrown.info The signals for the ethyl group (a quartet and a triplet) and the carboxylic acid proton (a broad singlet) would also be present in their expected regions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong, broad absorption band around 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. nist.gov

Table 2: Characteristic Spectroscopic Data for Cyclopropane Carboxylic Acid Scaffolds

| Technique | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Cyclopropane Ring Protons | δ 0.2-1.5 ppm |

| ¹H NMR | Carboxylic Acid Proton | δ 10-13 ppm (broad) |

| ¹³C NMR | Carbonyl Carbon | δ 175-185 ppm |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1725-1700 cm⁻¹ (strong) |

Nuclear Magnetic Resonance (NMR) in Stereochemical Assignment and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and stereochemistry of molecules. In the context of cyclopropane derivatives, such as this compound, ¹H and ¹³C NMR provide critical data on the connectivity and spatial arrangement of atoms. The chemical shifts (δ), multiplicity, and coupling constants (J) of the cyclopropyl (B3062369) protons are particularly informative for assigning relative stereochemistry (cis/trans) of substituents on the ring.

For instance, in the ¹H NMR spectrum of a related compound, (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid, distinct signals are observed for the cyclopropane protons. ffhdj.com The coupling constants between these protons are crucial for establishing their spatial relationships. ffhdj.com A larger coupling constant is typically observed for protons in a cis relationship compared to those in a trans relationship.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity |

|---|---|---|---|

| cis-HaHbC–CHPh | 1.92 | J=8.7; 6.2 | dd (doublet of doublets) |

| cis-HaHbC–CHPh | 2.22 | J=10.2; 6.2 | dd (doublet of doublets) |

| –CHPh | 3.14 | J=10.2; 8.7 | dd (doublet of doublets) |

Table 1: Representative ¹H NMR spectral data for (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid, a substituted cyclopropanecarboxylic acid derivative. ffhdj.com Data illustrates how chemical shifts and coupling constants are used for structural elucidation.

Beyond structural determination, NMR is also employed in binding studies to understand how molecules like this compound interact with biological targets, such as enzymes. When a ligand binds to a protein, changes in the chemical environment of both molecules can be detected as shifts in their NMR signals.

Studies on the closely related precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), have provided insight into its binding with the enzyme ACC oxidase (ACCO). nih.govresearchgate.net While not directly NMR, complementary techniques like tryptophan fluorescence quenching and molecular modeling have identified key amino acid residues in the ACCO active site that are crucial for binding substrates and cofactors. researchgate.net These studies reveal that bicarbonate and ascorbate (B8700270) cofactors bind at specific sites, creating a coordinated environment for the ACC reaction. nih.gov Computational molecular docking studies have further supported these findings, predicting strong binding affinities and identifying specific interactions like hydrogen bonds between ACC and the target protein. frontiersin.org

| Molecule | Enzyme | Key Interacting Residues | Reference |

|---|---|---|---|

| ACC, Bicarbonate, Ascorbic Acid | Malus domestica ACCO1 | Arg175, Arg244, Ser246, Lys158, Lys292, Arg299, Phe300 | nih.gov |

| ACC, Bicarbonate | Tomato ACCO | K158, Y162, R244, S246, R300 | researchgate.net |

Table 2: Key amino acid residues in the active site of ACC Oxidase (ACCO) identified as binding sites for the substrate ACC and its cofactors, based on modeling and experimental studies. nih.govresearchgate.net

Mass Spectrometry Imaging for In Planta Localization (Referencing 1-Aminocyclopropane-1-carboxylic Acid Dipeptides)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical compounds directly within biological tissues, providing crucial information on their localization and transport. rsc.orgmdpi.com This method is particularly valuable for understanding the metabolic pathways and signaling roles of phytohormone precursors in plants.

In a relevant study, the in planta localization of a dipeptide of 1-aminocyclopropane-1-carboxylic acid (di-ACC) was investigated in Arabidopsis seedlings using Nano-Particle Assisted Laser Desorption/Ionization (Nano-PALDI) MSI. frontiersin.org This high-resolution imaging technique allowed researchers to map the distribution of the externally supplied di-ACC. frontiersin.org The results revealed that the di-ACC molecule predominantly localized to the vasculature tissue of the plant hypocotyl segments. frontiersin.org

This analytical approach is directly applicable to studying the uptake, transport, and localization of this compound and its derivatives within plant tissues. By monitoring the specific mass-to-charge ratio (m/z) of the target compound, MSI can generate a detailed chemical map, showing its accumulation in specific cells or tissues, such as the roots, stem, or leaves. This provides invaluable insights into the compound's metabolic fate and potential sites of action within the plant.

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Nano-Particle Assisted Laser Desorption/Ionization (Nano-PALDI) MSI | frontiersin.org |

| Analyte | ACC Dipeptide (protonated ion) | frontiersin.org |

| Observed m/z | 185.0 | frontiersin.org |

| Reference Analyte | ACC (protonated ion) | frontiersin.org |

| Reference m/z | 102.1 | frontiersin.org |

| Spatial Resolution | 5 µm | rsc.orgfrontiersin.org |

| Observed Localization | Predominantly in vasculature tissue | frontiersin.org |

Table 3: Experimental parameters and findings from the Mass Spectrometry Imaging (MSI) study of an ACC dipeptide in Arabidopsis, demonstrating the capability of the technique for in planta localization. rsc.orgfrontiersin.org

Electron Paramagnetic Resonance (EPR) in Enzyme-Substrate Conformational Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique uniquely suited for studying molecules with unpaired electrons, such as paramagnetic metal centers in enzymes or intentionally introduced spin labels. nih.gov Site-directed spin-labeling (SDSL) coupled with EPR is a powerful approach for probing the structure, dynamics, and conformational changes of proteins upon substrate binding. researchgate.net

This methodology has been applied to investigate the fruit-ripening enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), which contains a non-heme Fe(II) center and catalyzes the conversion of ACC to ethylene. researchgate.netresearchgate.net To study the enzyme's conformational dynamics, researchers have used mutagenesis to introduce cysteine residues at specific locations, particularly in the flexible C-terminal region. researchgate.net These cysteine residues are then chemically modified with a paramagnetic nitroxide spin label. researchgate.net

By using pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), the distances between two spin labels on the enzyme can be precisely measured. researchgate.net In studies on ACCO, this approach was used to measure inter-spin distance distributions, which provided critical information about the enzyme's conformation. researchgate.netresearchgate.net The results helped to discriminate between proposed "open" and "closed" conformations of the enzyme's C-terminal region, revealing the existence of conformational flexibility that may be essential for its catalytic function. researchgate.netresearchgate.net This combined experimental and computational approach provides a detailed view of the structural changes that occur within an enzyme as it binds its substrate and cofactors. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Studied | 1-Aminocyclopropane-1-carboxylic Oxidase (ACCO) | researchgate.netresearchgate.net |

| Spectroscopic Technique | Site-Directed Spin-Labeling Electron Paramagnetic Resonance (SDSL-EPR) | researchgate.net |

| Pulsed EPR Method | Double Electron-Electron Resonance (DEER) for distance measurement | researchgate.net |

| Paramagnetic Label | Nitroxide radical (e.g., proxyl) anchored on cysteine residues | researchgate.net |

| Research Goal | To understand the conformation and dynamics of the enzyme's C-terminal part | researchgate.net |

| Key Finding | Revealed flexibility and the existence of different conformational states ("open" vs. "closed") | researchgate.netresearchgate.net |

Table 4: Summary of the application of EPR spectroscopy to study conformational changes in the enzyme ACC Oxidase upon interaction with its substrate and cofactors. researchgate.netresearchgate.net

Exploration of Research Applications for 1 Ethylcyclopropane 1 Carboxylic Acid in Chemical Biology and Material Science

1-Ethylcyclopropane-1-carboxylic acid as a Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to produce a specific stereoisomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. While this compound itself is not a commonly cited chiral auxiliary, the principles of using chiral molecules to induce stereoselectivity are well-established in the synthesis of complex cyclopropane (B1198618) structures. rsc.orgrsc.org

A notable strategy involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction to achieve the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org In this approach, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first reacted with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.orgnih.gov The hydroxyl group in this intermediate then directs the subsequent cyclopropanation of the double bond, creating a cyclopropyl-aldol. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the desired chiral cyclopropane-carboxaldehyde with a high enantiomeric excess (>95% ee). rsc.orgnih.gov This methodology has been successfully applied to the asymmetric synthesis of the cyclopropane-containing natural product, cascarillic acid. rsc.org

This "temporary stereocentre" approach highlights how chiral molecules can be strategically employed to control the stereochemical outcome of reactions involving the formation of cyclopropane rings. rsc.org

Utilization of this compound as a Building Block for Complex Molecule Synthesis

The strained three-membered ring of cyclopropane derivatives, including this compound, makes them versatile building blocks in organic synthesis. researchgate.net The inherent ring strain can be harnessed to drive ring-opening reactions, providing access to a variety of linear and cyclic structures. Furthermore, the cyclopropane ring can remain intact and serve as a rigid scaffold, influencing the conformation and biological activity of larger, more complex molecules. researchgate.net

Carboxylic acids are fundamental starting materials in synthetic chemistry, readily converted into a wide array of other functional groups. nih.gov For instance, this compound can be a precursor for the synthesis of more complex molecules through transformations of its carboxylic acid group.

A general approach for creating diverse cyclopropane derivatives involves the malonic ester synthesis. This method typically starts with diethyl malonate, which is alkylated and then subjected to an intramolecular cyclization to form a cyclopropane-1,1-dicarboxylate. Subsequent hydrolysis and decarboxylation yield the desired cyclopropanecarboxylic acid. youtube.comorgsyn.org This pathway offers a versatile route to various substituted cyclopropanecarboxylic acids that can serve as building blocks for more elaborate structures. youtube.com The development of photoredox-catalyzed methods has further expanded the toolkit, allowing for the direct conversion of carboxylic acids into structurally diverse cyclopropanes. nih.gov

Cyclopropane Carboxylic Acid Derivatives in Agrochemical and Fine Chemical Development

Cyclopropane carboxylic acid derivatives are a cornerstone in the development of agrochemicals, particularly synthetic pyrethroid insecticides. nih.govgoogle.com These compounds are esters of a substituted cyclopropanecarboxylic acid, with chrysanthemic acid being a well-known example. nih.gov The specific stereochemistry of the cyclopropane ring is crucial for the insecticidal activity of these compounds. google.com

The development of these agrochemicals involves the synthesis of various esters of cyclopropanecarboxylic acids and screening them for pesticidal activity. google.comgoogle.com The structural diversity of both the acid and alcohol components allows for the fine-tuning of properties such as potency, spectrum of activity, and environmental persistence. Carboxylic acids and their derivatives have also been instrumental in the development of herbicides by targeting various biosynthetic pathways and enzymes in plants. nih.gov

The synthesis of these derivatives often involves esterification of the corresponding cyclopropanecarboxylic acid or its acid chloride with an appropriate alcohol. google.com The development of novel synthetic routes to these acid intermediates is an ongoing area of research aimed at improving efficiency and cost-effectiveness. ffhdj.com

Investigating the Insecticidal and Ovicide Properties of this compound Esters

Research in this area focuses on synthesizing novel esters and evaluating their efficacy against various pest species. For example, novel pyrethroid derivatives of 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid have demonstrated high insecticidal activity against a range of insects, including mosquitoes and houseflies. nih.govresearchgate.net One such derivative, (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate, produced 100% mortality in several insect species. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect insecticidal potency. These studies guide the design of new compounds with improved activity, selectivity, and safety profiles. For example, the synthesis and testing of 2-naphthylmethyl cyclopropane-carboxylate revealed its acaricidal (mite-killing) activity against the two-spotted spider mite (Tetranychus urticae). sioc-journal.cn

| Compound Class | Target Pests | Key Findings |

| Pyrethroid Esters | Mosquitoes, Houseflies, Cockroaches | High mortality and rapid knockdown activity observed. nih.gov |

| 2-Naphthylmethyl cyclopropane-carboxylate | Two-spotted spider mite | Demonstrated effective acaricidal properties. sioc-journal.cn |

Role of this compound in Environmental and Microbial Studies (e.g., Bioremediation of 1-Aminocyclopropane-1-carboxylic Acid by Microorganisms)

While direct studies on the environmental and microbial roles of this compound are limited, extensive research on the closely related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), provides significant insights into the microbial metabolism of such molecules. ACC is the immediate precursor to the plant hormone ethylene (B1197577), which plays a critical role in plant growth, development, and stress responses. ffhdj.com

Many soil microorganisms, including bacteria and fungi, possess an enzyme called ACC deaminase. taylorfrancis.comnih.gov This enzyme cleaves ACC into ammonia (B1221849) and α-ketobutyrate, which the microbe can then use as sources of nitrogen and carbon. nih.govmdpi.com By breaking down ACC, these microbes can lower ethylene levels in plants, which is particularly beneficial under stress conditions (e.g., drought, flooding, salinity) where high ethylene concentrations can be detrimental to plant growth. frontiersin.org

The mechanism of ACC deaminase is well-studied. It is a pyridoxal (B1214274) phosphate-dependent enzyme that effectively sequesters and degrades plant-produced ACC. mdpi.comresearchgate.net The presence of ACC deaminase-producing microbes in the soil is considered a key mechanism of plant growth promotion. taylorfrancis.com

This microbial process represents a form of bioremediation, where microorganisms metabolize a naturally occurring chemical compound. The study of ACC deaminase provides a powerful model for understanding how microbes can influence plant physiology and adapt to their chemical environment by utilizing unique organic molecules like cyclopropane derivatives.

| Enzyme | Source | Substrate | Products | Environmental Significance |

| ACC Deaminase | Soil Bacteria (e.g., Pseudomonas) and Fungi (e.g., Trichoderma) | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ammonia and α-Ketobutyrate | Lowers plant stress ethylene levels, promoting plant growth and resilience. mdpi.comfrontiersin.org |

Future Directions and Emerging Research Avenues for 1 Ethylcyclopropane 1 Carboxylic Acid

Development of Novel Synthetic Methodologies for 1-Ethylcyclopropane-1-carboxylic acid and Analogs

The efficient and stereoselective synthesis of this compound and its analogs is a foundational step for enabling broader research into their properties and applications. While classical methods for cyclopropanation exist, future research will likely focus on developing more sustainable, efficient, and versatile synthetic routes.

Recent advancements in photoredox catalysis offer a promising avenue for the synthesis of functionalized cyclopropanes from readily available carboxylic acids. nih.gov This approach involves a decarboxylative radical addition–polar cyclization cascade, which could be adapted for the synthesis of this compound. nih.gov The development of one-pot protocols, such as the coupling of amines with acyl chlorides generated from cyclophenylcarboxylic acids, could also streamline the synthesis of amide derivatives of this compound. nih.gov

Furthermore, methodologies for the synthesis of related cyclopropane (B1198618) dicarboxylic acids, which can be extended to doubly activated cyclopropanes, may provide alternative routes to precursors of the target molecule. orgsyn.org The development of synthetic methods that allow for the introduction of diverse functional groups onto the cyclopropane ring will be crucial for creating a library of analogs for structure-activity relationship (SAR) studies. A general method for synthesizing 1-phenylcyclopropane carboxylic acid involves the α-alkylation of 1-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane (B42909), followed by hydrolysis of the cyano group. nih.gov This could potentially be adapted for the synthesis of this compound.

| Synthetic Approach | Description | Potential Advantages |

| Photoredox Catalysis | Utilizes visible light to catalyze a decarboxylative radical addition–polar cyclization cascade from aliphatic carboxylic acids. nih.gov | Mild reaction conditions, high functional group tolerance, atom-economical. nih.gov |

| One-Pot Amide Coupling | Involves the in-situ generation of an acyl chloride from the carboxylic acid, followed by reaction with an amine. nih.gov | Expeditious, cost-efficient, suitable for sensitive products. nih.gov |

| Malonic Ester Synthesis | A classic approach involving the reaction of a malonic ester with a dihaloalkane followed by hydrolysis and decarboxylation. | Well-established, versatile for creating substituted cyclopropanes. |

| Alkylation & Hydrolysis | Alkylation of an activated methylene (B1212753) compound with a 1,2-dihaloethane followed by hydrolysis of a nitrile or ester group. nih.gov | Utilizes readily available starting materials. nih.gov |

Deeper Exploration of Ethylene-Independent Signaling Mechanisms Mediated by Cyclopropane Carboxylic Acids

In the realm of plant biology, the cyclopropane carboxylic acid derivative, 1-aminocyclopropane-1-carboxylic acid (ACC), is well-known as the immediate precursor to the plant hormone ethylene (B1197577). nih.govfrontiersin.orgresearchgate.net However, a growing body of evidence suggests that ACC itself can function as a signaling molecule, independent of its conversion to ethylene. nih.govfrontiersin.orgresearchgate.net This ethylene-independent signaling has been observed in various plant processes, including reproduction and early vegetative development. nih.govfrontiersin.org

Future research should investigate whether this compound and its analogs can elicit similar ethylene-independent responses in plants. It is plausible that the cyclopropane ring itself is a key structural feature recognized by specific receptors or signaling components. Studies have shown that ACC can activate Ca²⁺-containing ion currents through GLUTAMATE (B1630785) RECEPTOR-LIKE (GLR) channels. nih.gov It would be of significant interest to determine if this compound can also modulate these or other ion channels.

Pharmacological experiments using specific inhibitors of ethylene biosynthesis and signaling, in conjunction with genetic mutants, will be crucial in dissecting the potential ethylene-independent effects of this compound. frontiersin.org Such studies could uncover novel plant growth regulatory properties and open up new avenues for agricultural applications. The focus of such research could be on understanding how this compound might influence stress resilience and pathogen resistance in crops, similar to what has been explored for ACC. nih.govfrontiersin.org

Advanced Drug Discovery Efforts Targeting Bacterial and Fungal Pathogens with Cyclopropane Scaffolds

The cyclopropane scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and antifungal properties. unl.ptnih.gov The unique conformational constraints and electronic properties of the cyclopropane ring can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Future drug discovery efforts should systematically evaluate this compound and its derivatives for their potential as antibacterial and antifungal agents. The synthesis of a library of amide derivatives, for instance, could lead to the identification of lead compounds with potent activity against clinically relevant pathogens. nih.gov Structure-activity relationship studies will be essential to understand how modifications to the cyclopropane ring and the carboxylic acid moiety influence antimicrobial potency.

Research into inhibitors of O-acetylserine sulfhydrylase (OASS) with a cyclopropane-carboxylic acid scaffold has shown promise in developing colistin (B93849) adjuvants for treating infections caused by Gram-negative bacteria. mdpi.comnih.gov This suggests that this compound could be explored as a starting point for designing inhibitors of essential bacterial enzymes. Furthermore, the development of compounds targeting multidrug-resistant Gram-positive pathogens and pathogenic fungi is a critical area of need where novel scaffolds like this compound could make a significant impact. mdpi.com

| Pathogen Type | Potential Application of Cyclopropane Scaffolds |

| Gram-Negative Bacteria | Development of adjuvants to enhance the efficacy of existing antibiotics like colistin. mdpi.comnih.gov |

| Gram-Positive Bacteria | Discovery of novel antimicrobial agents to combat resistant strains such as MRSA. mdpi.com |

| Fungal Pathogens | Identification of new antifungal compounds to address the challenge of drug-resistant fungal infections. nih.gov |

Bioengineering and Metabolic Engineering Applications Utilizing Cyclopropane Carboxylic Acid Pathways

The production of valuable chemicals through microbial fermentation is a cornerstone of modern biotechnology. Metabolic engineering offers the potential to create microbial cell factories for the sustainable production of this compound and related compounds.

Recent work has demonstrated the feasibility of producing cyclopropane fatty acids in Saccharomyces cerevisiae by heterologously expressing a bacterial cyclopropane fatty acid synthase. nih.gov This enzyme catalyzes the formation of the cyclopropane ring on unsaturated fatty acids. nih.gov Future research could focus on engineering similar pathways and tailoring enzyme specificity to produce this compound. This would likely involve the identification and engineering of enzymes capable of recognizing a specific precursor and catalyzing the cyclopropanation reaction.

The Keasling Lab at UC Berkeley has pioneered metabolic engineering techniques to manipulate cellular chemistry for the production of pharmaceuticals, chemicals, and biofuels. lbl.gov These approaches, which involve redirecting native metabolic pathways and introducing heterologous enzymes, could be applied to develop a microbial strain for the de novo synthesis of this compound. lbl.gov Key to this will be the discovery or engineering of enzymes that can synthesize the ethyl-substituted cyclopropane ring.

Integration of Artificial Intelligence and Machine Learning in Cyclopropane Carboxylic Acid Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the design of novel synthetic routes to the prediction of biological activity. chemical.ainih.gov These computational tools can significantly accelerate the research and development timeline for compounds like this compound.

Furthermore, machine learning models can be trained to predict the biological activity of molecules based on their chemical structure. nih.govijcrt.org By developing quantitative structure-activity relationship (QSAR) models for a series of this compound analogs, researchers can prioritize the synthesis of compounds with the highest predicted potency for a particular biological target. vanderbilt.edu This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. The integration of AI and ML will be instrumental in unlocking the full potential of this compound and its derivatives in various applications.

Q & A

Basic: What are the established synthetic routes for cyclopropane carboxylic acids, and how do reaction conditions affect yields?

Cyclopropane carboxylic acids are synthesized via cyclopropanation reactions. Key methods include:

- Hofmann rearrangement : Electro-induced reactions under controlled pH (e.g., pH 1 with hydrochloric acid) yield cyclopropylamines, which can be further functionalized .

- Cyclopropanation of alkenes : Using diazo compounds or transition metal catalysts (e.g., zinc salts) to form strained cyclopropane rings .

- Functional group interconversion : Nitrile groups in compounds like ethyl 1-cyanocyclopropanecarboxylate are hydrolyzed to carboxylic acids under acidic or basic conditions .

Methodological Insight: Optimize reaction conditions (solvent, catalyst, temperature) to minimize side reactions. For example, microwave-assisted synthesis improves yield and reduces time for tetrazole derivatives .

Basic: How is 1-Aminocyclopropane-1-carboxylic acid (ACC) quantified in plant tissues, and what are the limitations of current assays?

ACC is quantified using:

- Gas chromatography (GC) : Coupled with flame ionization detection after derivatization .

- Enzymatic assays : ACC oxidase converts ACC to ethylene, which is measured via gas chromatography .

- HPLC-MS : Provides high sensitivity but requires specialized instrumentation .

Limitations: Enzymatic assays assume 100% conversion efficiency, which varies with tissue type and enzyme stability. Contaminants in crude extracts may inhibit ACC oxidase, leading to underestimation .

Advanced: What structural and mechanistic insights into ACC oxidase (ACCO) inform experimental design for ethylene biosynthesis studies?

ACCO is a non-heme Fe(II)-dependent enzyme that converts ACC to ethylene. Key findings:

- Crystal structure : Reveals a 2-His-1-carboxylate facial triad coordinating Fe(II), critical for substrate binding .

- CO₂ activation : CO₂ acts as a cofactor, stabilizing the Fe(II) center and facilitating ACC binding .

- Spectroscopic studies : Electron paramagnetic resonance (EPR) and UV-Vis spectroscopy track Fe(II) redox states during catalysis .

Experimental Design Tip: Use anaerobic conditions to prevent Fe(II) oxidation. Include CO₂ supplementation in vitro assays to mimic physiological conditions .

Advanced: How do contradictory findings regarding ACC stability in vacuoles versus cytosol impact stress-response studies?

Studies report conflicting ACC stability in isolated vacuoles:

- Vacuolar stability : ACC remains intact in vacuoles under osmotic stress, suggesting compartment-specific regulation .

- Cytosolic degradation : ACC is rapidly metabolized in the cytosol by ACC deaminase, reducing ethylene output .

Resolution Strategy: Use compartment-specific inhibitors (e.g., protonophores for vacuolar pH disruption) and isotopic labeling to track ACC pools .

Advanced: What are the implications of ACC conjugation (e.g., with malonyl or glutathione) in plant signaling pathways?

ACC conjugates regulate ethylene biosynthesis by sequestering ACC:

- Malonyl-ACC (MACC) : A stable conjugate that accumulates during fruit ripening, acting as a reservoir for ACC .

- Glutathione-ACC : Linked to redox regulation under oxidative stress .

Methodological Approach: Use hydrolysis assays (e.g., β-glucosidase treatment) to quantify conjugated ACC. Compare wild-type and mutant lines lacking conjugating enzymes .

Basic: What safety protocols are recommended for handling cyclopropane carboxylic acids in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and sealed goggles to prevent inhalation, skin, and eye exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyanides) .

- Waste disposal : Avoid aqueous discharge; incinerate hazardous waste to prevent environmental contamination .

Reference: Safety data sheets (SDS) from Cayman Chemical Co. provide detailed hazard classifications (e.g., skin/eye irritation) .

Advanced: How do fluorinated ACC analogs (e.g., 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid) inhibit ACC deaminase?

Fluorinated analogs act as competitive inhibitors:

- Mechanism : The difluoro group mimics ACC’s cyclopropane ring but resists enzymatic cleavage due to C-F bond stability .

- Kinetic studies : Measure values using Lineweaver-Burk plots to assess inhibition potency .

Application: These analogs are tools to study ethylene-independent pathways in plant stress responses .

Basic: What spectroscopic techniques are employed to characterize cyclopropane derivatives?

- NMR : and NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and carboxylic acid carbons (δ 170–180 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretches appear at 1680–1720 cm⁻¹ .

- X-ray crystallography : Resolves strained cyclopropane geometries and hydrogen-bonding networks .

Advanced: How do structural modifications (e.g., tetrazole substitution) alter the bioactivity of cyclopropane carboxylic acids?

- Tetrazole derivatives : Enhance metabolic stability and mimic carboxylic acid bioisosteres in drug design .

- Phenylcyclopropane analogs : Increase lipophilicity, improving membrane permeability in pharmacological studies .

Case Study : 1-(Tetrazol-1-yl)cyclopropane-1-carboxylic acid shows enhanced stability in vivo compared to ACC .

Advanced: What are the challenges in reconciling in vitro and in vivo data on ACC’s role in ethylene biosynthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.